beta-Amyrene
Description
Significance of Pentacyclic Triterpenoids in Natural Product Chemistry
Pentacyclic triterpenoids represent a vast and structurally diverse family of natural products, widely distributed in the plant kingdom and fungi. researchgate.netnih.gov These compounds, derived from the 30-carbon precursor squalene (B77637), are of significant interest in natural product chemistry due to their complex architectures and broad spectrum of biological activities. rsc.orgnih.gov Their fused 6-6-6-6-6 or 6-6-6-6-5 skeletal units provide a rigid, nano-sized backbone that can be decorated with various functional groups, leading to a wide array of derivatives. mdpi.com Research has demonstrated that pentacyclic triterpenoids possess numerous pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. nih.govrsc.org The structural complexity and inherent chirality of these molecules also make them attractive as building blocks in synthetic chemistry. mdpi.com
Overview of β-Amyrene's Research Context and Isomeric Relationships
β-Amyrene, also known as β-amyrin, is a prominent and commonly occurring pentacyclic triterpenoid (B12794562). chemicalbook.comcaymanchem.com It is characterized by an oleanane (B1240867) skeleton, which distinguishes it from its close isomer, α-amyrin, which possesses an ursane (B1242777) skeleton. nih.govwikipedia.org The primary structural difference between the oleanane and ursane frameworks lies in the position of the methyl groups on the E-ring. nih.gov β-Amyrene and α-amyrin are frequently found together in nature and are often studied as a mixture. nih.govnih.gov In plant biosynthesis, β-amyrene serves as the precursor to oleanolic acid, another significant triterpenoid. wikipedia.org
Evolution of Research Perspectives on β-Amyrene
Research into β-amyrene has evolved from initial isolation and structural elucidation to in-depth investigations of its biosynthesis and biological functions. Early studies focused on identifying its presence in various plant species and determining its chemical structure. The first partial synthesis of β-amyrene was reported in 1968, with the first total synthesis accomplished in 1993. mdpi.com Subsequent research has delved into the enzymatic processes governing its formation, identifying key enzymes like β-amyrin synthase. rsc.orgbiorxiv.org Modern research employs metabolic engineering and synthetic biology techniques to enhance the production of β-amyrene in microbial hosts like Saccharomyces cerevisiae, highlighting its continued importance as a valuable natural product. nih.govresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C30H50 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |
InChI |
InChI=1S/C30H50/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h10,22-24H,9,11-20H2,1-8H3 |
InChI Key |
ZTLIRKGRXLVPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Chemical and Physical Properties of β Amyrene
β-Amyrene is a crystalline solid with specific physicochemical properties that define its behavior and interactions.
| Property | Value |
| Chemical Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| Melting Point | 187-190 °C |
| Appearance | Crystalline solid |
| Solubility | Practically insoluble in water. Soluble in solvents like Dimethylformamide (DMF) and Ethanol. |
| CAS Number | 559-70-6 |
Data sourced from references caymanchem.comfoodb.cachemeo.comchemicalbook.com.
Natural Sources of β Amyrene
β-Amyrene is widely distributed throughout the plant kingdom, often found in the epicuticular wax and resins of various species. wikipedia.org Its presence has been documented in a diverse range of plants, from common fruits to medicinal herbs.
| Plant Source | Part of Plant |
| Celastrus hindsii | Leaves |
| Protium heptaphyllum | Resin |
| Conyza blinii | Whole herb |
| Tomato (Solanum lycopersicum) | Surface wax of fruit |
| Sorghum bicolor | Leaves |
| Nelumbo nucifera (Lotus) | Not specified |
| Ardisia elliptica | Not specified |
| Costus igneus | Leaves |
| Thistle | Not specified |
| Pepper (Capsicum baccatum) | Fruit |
Data sourced from references wikipedia.orgnih.govnih.govfoodb.cadocumentsdelivered.comresearchgate.netnih.govresearchgate.net.
Biosynthesis of β Amyrene
The Role of the Mevalonate (B85504) (MVA) Pathway
The journey to β-amyrene begins with the mevalonate (MVA) pathway, a fundamental metabolic route in plants and other organisms. researchgate.net This pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP). researchgate.net Through a series of enzymatic reactions involving enzymes such as HMG-CoA reductase, these precursors are eventually converted to farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then joined to form squalene (B77637), a linear 30-carbon hydrocarbon, a reaction catalyzed by squalene synthase. nih.govresearchgate.net
Cyclization of 2,3-Oxidosqualene (B107256) to Form the Oleanane (B1240867) Scaffold
The formation of the characteristic pentacyclic structure of β-amyrene is a critical step catalyzed by specific enzymes.
Squalene undergoes an epoxidation reaction catalyzed by the enzyme squalene epoxidase (SQE) to form 2,3-oxidosqualene. nih.govresearchgate.net This step is considered rate-limiting in the biosynthesis of triterpenoids like β-amyrene. researchgate.net
The crucial cyclization of 2,3-oxidosqualene into the pentacyclic β-amyrene is mediated by the enzyme β-amyrin synthase, a type of oxidosqualene cyclase (OSC). rsc.orgbiorxiv.orgnih.gov This enzyme orchestrates a highly specific cascade of ring formations, starting with the protonation of the oxirane ring of 2,3-oxidosqualene. rsc.org The substrate is folded in a specific chair-chair-chair-boat-boat conformation to guide the formation of the oleanane skeleton. rsc.org The reaction proceeds through several cationic intermediates, ultimately leading to the formation of the five rings and deprotonation to yield β-amyrene. rsc.org The enzyme ensures complete regio- and stereospecificity, resulting in the precise architecture of the β-amyrene molecule. rsc.org
Chromatographic Separation and Quantification Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative and Qualitative Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for both the identification (qualitative) and measurement (quantitative) of beta-amyrin (B1666858) in various matrices. In a typical analysis, the compound is first separated from other components on a gas chromatography column before being ionized and fragmented in the mass spectrometer.
For qualitative assessment, the retention time and the mass spectrum are key identifiers. In specific analyses, beta-amyrin has shown a distinct retention time of approximately 28.92 minutes, allowing for its separation from its isomer, alpha-amyrin (B196046), which elutes at around 29.53 minutes. nist.gov The most critical data for qualitative identification comes from the mass spectrum, which serves as a molecular fingerprint. As a member of the olean-12-ene (B1638996) class of triterpenes, beta-amyrin undergoes a characteristic fragmentation pattern upon electron ionization, dominated by a retro-Diels-Alder (rDA) reaction in its C-ring. gummastic.grresearchgate.net This cleavage results in two primary diagnostic fragment ions. The most abundant fragment ion, corresponding to the dienophile and the A/B rings, is observed at a mass-to-charge ratio (m/z) of 218. gummastic.gr This fragment can subsequently lose a methyl group (CH₃) to produce another significant ion at m/z 203. gummastic.gr These characteristic peaks are diagnostic for the beta-amyrin skeleton.
For quantitative assessment, a reliable GC-MS method has been developed and validated for the quantification of beta-amyrin. researchgate.netlidsen.com Such methods demonstrate excellent linearity, with calibration curves typically showing a high correlation coefficient (R² > 0.996). researchgate.netlidsen.com The sensitivity of the technique allows for a limit of quantification (LOQ) as low as 1.0 ng/mL. researchgate.netlidsen.com The precision and repeatability of the method are high, with relative standard deviations (RSD) reported to be 12% or less, and analytical recovery rates are typically in the range of 95% to 99%. researchgate.netlidsen.com
Table 1: GC-MS Parameters for Beta-Amyrene Analysis
| Parameter | Value/Description | Source(s) |
| Qualitative Identification | ||
| Retention Time | ~28.92 min | nist.gov |
| Primary Fragmentation | Retro-Diels-Alder (rDA) Reaction | gummastic.grresearchgate.net |
| Key Fragment Ion (m/z) | 218 (Base Peak from rDA) | gummastic.gr |
| Secondary Fragment Ion (m/z) | 203 (Loss of CH₃ from m/z 218) | gummastic.gr |
| Quantitative Performance | ||
| Linearity (R²) | > 0.996 | researchgate.netlidsen.com |
| Limit of Quantification (LOQ) | 1.0 ng/mL | researchgate.netlidsen.com |
| Precision (%RSD) | ≤ 12% | researchgate.netlidsen.com |
| Analytical Recovery | 95% - 99% | researchgate.netlidsen.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity and quantifying the amount of beta-amyrin. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.
Several validated HPLC methods have been established for the accurate quantification of beta-amyrin. Current time information in Cattaraugus County, US.lidsen.com These methods are prized for their precision, specificity, and accuracy, making them suitable for routine quality control analysis. Current time information in Cattaraugus County, US. A typical method involves an Agilent Zorbax C8 or a Waters X-Terra MS C18 column. Current time information in Cattaraugus County, US.lidsen.com The mobile phase often consists of a gradient or isocratic mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with detection commonly performed using a UV detector set to 210 nm. Current time information in Cattaraugus County, US.lidsen.com Under these conditions, beta-amyrin can be effectively separated from other related triterpenoids. For example, in one method, the retention time for beta-amyrin was 58.14 minutes, while its isomer alpha-amyrin eluted at 60.05 minutes. lidsen.com The detector response is linear over a wide concentration range, for instance, from 0.1 µg/mL to 500.0 µg/mL with a correlation coefficient of 0.999. Current time information in Cattaraugus County, US. The purity of analytical standards of beta-amyrin is often confirmed by HPLC to be ≥98.5%. scielo.br
Table 2: Example HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Source(s) |
| Column | Agilent Zorbax C8 (150 x 4.6 mm, 5 µm) | Waters X-Terra® MS C18 (3.9 x 150 mm, 5 µm) | Current time information in Cattaraugus County, US.lidsen.com |
| Mobile Phase | Water:Methanol (94:6 v/v) | Acetonitrile and Water (gradient) | Current time information in Cattaraugus County, US.lidsen.com |
| Flow Rate | 1.0 mL/min | Not specified | Current time information in Cattaraugus County, US.lidsen.com |
| Detection Wavelength | 210 nm | 210 nm | Current time information in Cattaraugus County, US.lidsen.com |
| Retention Time | 19.10 min | 58.14 min | Current time information in Cattaraugus County, US.lidsen.com |
| Linearity Range | 0.1 - 500.0 µg/mL | Not specified | Current time information in Cattaraugus County, US. |
| Correlation Coefficient (R²) | 0.999 | > 0.99 | Current time information in Cattaraugus County, US.lidsen.com |
Computational Chemistry and Molecular Modeling in Structural Studies
Computational methods provide profound insights into the structural and dynamic properties of beta-amyrin at an atomic level, complementing experimental data by explaining observed behaviors and predicting molecular properties.
Density Functional Theory (DFT) Calculations for Conformer Analysis and Intermolecular Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and stability of molecules like beta-amyrin. nih.gov DFT calculations, commonly employing the B3LYP functional with a 6-31G** basis set, have been used to perform geometric optimizations and evaluate vibrational frequencies. gummastic.grnih.gov
These calculations are instrumental in conformer analysis, which studies the different spatial arrangements of a molecule. By optimizing the geometry of beta-amyrin, researchers can identify the most stable conformers and understand the energy landscape of the molecule. nih.gov Furthermore, DFT is used to analyze intermolecular interactions. Studies have modeled the aggregation of beta-amyrin with its isomer, alpha-amyrin, to understand their stability in blends. gummastic.gr These calculations have shown that specific arrangements, such as trigonal heterotrimeric aggregations, are particularly stable due to favorable intermolecular forces. gummastic.gr To accurately model long-range forces like van der Waals interactions, which are crucial for understanding aggregation, an empirical dispersion correction (such as Grimme's D3) is often included in the DFT calculations. gummastic.grnih.gov The stability of these aggregates can be quantified by calculating parameters like the Gibbs free energy (ΔG). researchgate.net
Molecular Dynamics Simulations for Conformational Stability Analysis
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time, providing a detailed view of conformational stability and flexibility. lidsen.com MD simulations have been employed to assess the stability of beta-amyrin, particularly when interacting with other molecules, such as proteins. lidsen.complos.orgnih.gov
In these simulations, the beta-amyrin molecule is placed in a simulated environment (often a box of water molecules), and its trajectory is calculated over a period, typically ranging from 100 to 200 nanoseconds. lidsen.complos.org The conformational stability of the molecule is then analyzed using several key metrics:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached equilibrium and is maintaining a stable conformation. In one study of a beta-amyrin-protein complex, the RMSD remained stable for the first 60 ns of the simulation before showing a sharp increase, indicating a significant and sudden conformational change. lidsen.comlidsen.com
Root Mean Square Fluctuation (RMSF): This metric quantifies the flexibility of individual residues or parts of the molecule, highlighting regions with greater movement.
These simulations confirm the conformational stability of beta-amyrin and its derivatives under specific conditions and provide a dynamic picture of its structural behavior that is inaccessible through static experimental methods alone. nih.gov
Evolutionary Relationships of β-Amyrin Synthases Across Species
The β-amyrin synthase gene family has undergone significant diversification throughout plant evolution, leading to variations in enzyme specificity and expression patterns across species pakbs.orgfrontiersin.orguea.ac.uk. Phylogenetic analyses reveal distinct clades of BAS genes in monocots and dicots, suggesting separate evolutionary trajectories pakbs.orgfrontiersin.org. For instance, the oat β-amyrin synthase gene, AsbAS1, shows a closer evolutionary relationship to cycloartenol (B190886) synthases than to other plant β-amyrin synthases, indicating its origin through duplication and rapid divergence from an ancestral cycloartenol synthase-like gene uea.ac.ukpnas.org. Similarly, studies comparing BAS from various plant families, such as Leguminosae and Araliaceae, highlight conserved evolutionary patterns within families and divergence between them pakbs.org. The structural plasticity of OSC active sites, influenced by specific amino acid residues, allows for the evolution of both specific and multifunctional enzymes, contributing to the vast diversity of triterpenoid (B12794562) skeletons found in plants frontiersin.orgoup.com.
Genetic Regulation of β-Amyrene Biosynthetic Pathways
The genetic regulation of β-amyrin biosynthesis encompasses the control of BAS gene expression and the impact of genetic modifications on β-amyrin accumulation. Understanding these regulatory mechanisms is key to manipulating metabolic pathways for enhanced production of valuable triterpenoids.
Expression Profiles of BAS Genes in Plant Tissues and Developmental Stages
β-Amyrin synthase genes exhibit diverse expression patterns, often showing tissue-specific and developmental stage-dependent regulation mdpi.comresearchgate.netresearchgate.netnih.govoup.com. This differential expression is consistent with the tissue-specific accumulation of triterpenoid saponins (B1172615) observed in many plant species researchgate.netnih.gov. For example, in soybean (Glycine max), the GmBAS3 gene is primarily expressed in hypocotyls, young leaves, and mature leaves of 21-day-old seedlings, with no significant expression detected in stem or root tissues at this stage researchgate.net. In contrast, the β-amyrin synthase gene (SvBS) from Saponaria vaccaria shows predominant expression in leaves, with detectable levels also in roots and seeds oup.com. Studies in Ilex asprella indicate that the expression patterns of amyrin synthases correlate with the content of total saponins in roots and leaves mdpi.com. Similarly, in Entada phaseoloides, a high expression of β-amyrin synthase was observed in the stem, correlating with high concentrations of triterpenoid saponins in this tissue nih.gov.
Table 1: Tissue-Specific Expression of β-Amyrin Synthase (BAS) Genes in Selected Plant Species
| Plant Species | Gene Name | Tissues with Detected Expression | Notes on Expression Level/Stage | References |
| Soybean (Glycine max) | GmBAS3 | Hypocotyls, Young leaves, Mature leaves | Detected in 21-day-old seedlings; not in stem or root. No expression in 10-day-old seedlings. | researchgate.net |
| Saponaria vaccaria | SvBS | Leaves | Predominantly expressed in leaves. Detected in roots and seeds. | oup.com |
| Aster sedifolius | AsOXA1 | Leaves | Transcripts accumulate strongly in leaves, weakly in roots. | researchgate.net |
| Entada phaseoloides | EpBAS | Stem | High expression observed in stem, correlating with high saponin (B1150181) content. | nih.gov |
| Ilex asprella | IaAS2 | Roots, Leaves | Expression patterns consistent with total saponin content. | mdpi.com |
Influence of Gene Overexpression on β-Amyrene Accumulation
Genetic engineering strategies, such as gene overexpression, have been employed to enhance β-amyrin accumulation pakbs.orgoup.comhu.edu.jo. Ectopic expression of β-amyrin synthase genes in heterologous systems like yeast or in other plant species has demonstrated the enzyme's functional role and its potential to increase triterpenoid production pakbs.orgoup.comnih.gov. For instance, overexpressing the AtLUP4 gene, encoding a β-amyrin synthase, in Arabidopsis thaliana resulted in the accumulation of β-amyrin in leaf wax, albeit at low quantities (approximately 1%) oup.com. Studies in rice have shown that overexpression of β-amyrin synthase (β-AS) led to increased levels of oleanolic acid, a derivative of β-amyrin, ranging from 8.3 to 11.5 mg/100 g dry weight pakbs.org. Furthermore, enhancing upstream pathways, such as increasing the supply of acetyl-CoA or overexpressing enzymes like 3-hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR), can indirectly boost β-amyrin synthesis hu.edu.joacs.org. For example, overexpression of HMGR1 in Andrographis paniculata enhanced the production of andrographolide (B1667393) by up to 2.6 times, suggesting a coordinated regulation of terpenoid biosynthesis hu.edu.jo. Conversely, down-regulating β-amyrin synthase expression through RNA interference in Panax ginseng hairy roots led to reduced levels of β-amyrin and oleanane-type ginsenosides (B1230088) nih.gov.
Antimicrobial Action Mechanisms
Beta-amyrin exhibits notable antimicrobial properties through a multi-pronged attack on microbial cells. The primary mechanism involves the generation of oxidative stress, which in turn disrupts essential cellular components and pathways, ultimately leading to cell death.
A fundamental aspect of beta-amyrin's antimicrobial activity is its capacity to induce the production of reactive oxygen species (ROS) within microbial cells. nih.govresearchgate.netnih.govjmb.or.kr Studies on Escherichia coli have demonstrated that treatment with beta-amyrin leads to a significant accumulation of ROS. nih.govresearchgate.netnih.gov These highly reactive molecules include superoxide (B77818) (O₂⁻) and hydroxyl radicals (OH⁻), with the latter being particularly destructive to cellular components. nih.govjmb.or.kr The generation of ROS is considered a primary effector of beta-amyrin's antibacterial effects, initiating a cascade of oxidative damage that overwhelms the microorganism's defense systems. nih.govjmb.or.kr
Research has quantified this effect, showing a marked increase in fluorescence intensity when E. coli cells treated with beta-amyrin were exposed to ROS-detecting dyes. nih.govjmb.or.kr This ROS-inducing capability is not limited to bacteria; similar antifungal effects have been observed in yeast, such as Candida albicans, where beta-amyrin also triggers a noticeable increase in ROS concentrations. nih.govnih.gov
| Treatment Group | Target Microorganism | Key Finding | Reference |
| This compound | Escherichia coli | Induced significant accumulation of ROS, including O₂⁻ and OH⁻. | nih.gov |
| This compound | Candida albicans | Caused a noticeable increment in ROS concentrations. | nih.gov |
The excessive oxidative stress caused by beta-amyrin-induced ROS leads to the dysfunction of critical cellular defense systems, most notably the glutathione (B108866) (GSH) system. nih.govnih.gov Glutathione is a vital antioxidant that protects bacterial cells from oxidative and osmotic stress. nih.govnih.gov The accumulation of ROS, particularly hydroxyl radicals, depletes GSH levels by promoting its oxidation to glutathione disulfide (GSSG). nih.gov This is reflected in a significantly decreased GSH:GSSG ratio in beta-amyrin-treated cells, indicating severe oxidative stress. nih.govjmb.or.kr
The dysfunction of the GSH system leaves the cell vulnerable, as it can no longer effectively neutralize the damaging ROS. nih.gov This depletion of the primary antioxidant defense leads to widespread oxidative damage to other cellular components, including proteins and nucleic acids, and contributes to the loss of membrane integrity. nih.govjmb.or.kr
| Parameter | Control (E. coli) | This compound Treated (E. coli) | Implication | Reference |
| GSH:GSSG Ratio | 2.31 | 1.02 | Indicates significant oxidation and dysfunction of the glutathione defense system. | nih.gov |
The cascade of events initiated by ROS induction and glutathione depletion culminates in a form of programmed cell death in bacteria that resembles eukaryotic apoptosis. nih.govnih.govkoreascience.kr The loss of the cell's protective mechanisms against oxidative stress leads to membrane depolarization. nih.govjmb.or.kr This change in membrane potential is a critical step that triggers the release of caspase-like proteins. nih.govresearchgate.netnih.gov
These activated caspase-like proteins are key mediators that promote the fragmentation of chromosomal DNA, a hallmark of apoptosis. nih.govresearchgate.net Further evidence for apoptosis-like death comes from staining assays. E. coli cells treated with beta-amyrin stain positive for annexin (B1180172) V, which binds to phosphatidylserine (B164497) that has been exposed on the outer membrane, and negative for propidium (B1200493) iodide (PI), a stain that only enters necrotic cells with severely compromised membranes. nih.govresearchgate.netnih.gov This specific staining pattern confirms that beta-amyrin induces an organized, apoptosis-like cell death rather than simple necrosis. nih.govresearchgate.netnih.govkoreascience.kr
Beyond its direct bactericidal effects, beta-amyrin also demonstrates potential in combating antibiotic resistance. One of the major mechanisms of multidrug resistance in bacteria is the use of efflux pumps, which actively expel antibiotics from the cell. nih.govjabonline.in Research has shown that a mixture of alpha- and beta-amyrin can inhibit the action of these pumps. nih.gov
In a study involving a multidrug-resistant strain of Staphylococcus aureus, the amyrin mixture exhibited a synergistic effect when combined with the antibiotic gentamicin. nih.gov Specifically, the mixture was found to inhibit the NorA efflux pump, a protein that confers resistance by expelling compounds like ethidium (B1194527) bromide. nih.gov While this inhibitory action was not observed for all efflux pumps, such as the MepA pump, the ability to disable the NorA pump suggests that beta-amyrin could be a valuable candidate for developing adjuvants that restore the efficacy of existing antibiotics against resistant strains. nih.gov
Anti-Inflammatory Signaling Pathways
Beta-amyrin possesses significant anti-inflammatory properties, which are attributed to its ability to modulate key signaling molecules and pathways involved in the inflammatory response.
A central mechanism of beta-amyrin's anti-inflammatory action is the suppression of pro-inflammatory mediators. mdpi.comnih.gov Studies have consistently shown that beta-amyrin, often evaluated in combination with its isomer alpha-amyrin, significantly reduces the levels of pro-inflammatory cytokines. In various experimental models, including lipopolysaccharide (LPS)-induced inflammation in microglial cells and trinitrobenzene sulphonic acid (TNBS)-induced colitis, beta-amyrin treatment led to a marked decrease in the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.govnih.gov In some cases, it also helped restore levels of the anti-inflammatory cytokine IL-10. mdpi.com
Furthermore, beta-amyrin effectively inhibits the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. mdpi.comnih.gov In a mouse model of colitis, systemic treatment with amyrins significantly inhibited the heightened COX-2 expression caused by the inflammatory insult. nih.gov This suppressive effect on both pro-inflammatory cytokines and COX-2 is believed to be mediated, at least in part, through the inhibition of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.comnih.gov
| Model System | Inflammatory Stimulus | Effect of beta-Amyrin | Key Mediators Modulated | Reference |
| Mice Brain Microglial Cells | LPS/IFN-γ | Reduced inflammation | TNF-α, IL-1β, IL-6, COX-2 | nih.gov |
| TNBS-Induced Colitis in Mice | TNBS | Ameliorated colitis | IL-1β, IL-10, COX-2, NF-κB | mdpi.comnih.gov |
| Human Peripheral Blood Mononuclear Cells (hPBMCs) | LPS | Inhibited inflammatory response | PGE2, IL-6, NF-κB | researchgate.net |
Inhibition of Nuclear Factor (NF-κB) and cAMP Response Element-Binding Protein (CREB) Signaling
Beta-amyrin has been shown to modulate key signaling pathways involved in inflammation and cellular responses. In vitro studies using lipopolysaccharide (LPS)-induced human peripheral blood mononuclear cells (hPBMCs) demonstrated that β-amyrin significantly inhibits the activation of Nuclear Factor-kappa B (NF-κB) in a concentration-dependent manner. researchgate.net This inhibition is a crucial mechanism underlying its anti-inflammatory effects. researchgate.net
Furthermore, a study on a mixture of α,β-amyrin revealed its ability to prevent the activation of both NF-κB and the cyclic adenosine (B11128) monophosphate (cAMP) Response Element-Binding Protein (CREB). nih.gov The activation of these transcription factors is critical in the expression of various genes involved in inflammatory and immune responses. nih.gov The dual inhibition of both NF-κB and CREB signaling pathways by the amyrin mixture highlights its potential as a modulator of cellular inflammatory processes. nih.gov
Interactions with Specific Biomolecules and Proteins
The biological activity of β-amyrin is intrinsically linked to its ability to interact with specific proteins, thereby modulating their function. A significant body of research has focused on its interaction with the mycobacterial universal stress protein Rv1636, a protein essential for the survival of Mycobacterium tuberculosis under stress conditions. nih.govmdpi.com
Binding Affinity and Molecular Docking Studies with Mycobacterial Universal Stress Proteins (e.g., Rv1636)
In silico molecular docking studies have been instrumental in elucidating the interaction between β-amyrin and various mycobacterial proteins. Among ten shortlisted target proteins, β-amyrin exhibited the highest binding affinity for the universal stress protein Rv1636. researchgate.netnih.gov These computational models predicted a substantial and stable interaction, which was subsequently confirmed by in vitro assays. researchgate.netnih.gov
Molecular dynamics simulations further validated the stability of the Rv1636-β-amyrin complex. researchgate.netnih.gov A critical finding from these docking studies was the identification of key amino acid residues involved in the binding process. Notably, the residue VAL60 was found to be crucial in the interaction between Rv1636 and β-amyrin, as well as in the protein's natural binding with ATP. nih.govmdpi.com This suggests that β-amyrin may interfere with the ATP-binding site of Rv1636. nih.govmdpi.com
Table 1: Molecular Docking and Simulation Data of β-Amyrin with Rv1636
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Binding Affinity (Docking Score) | High | Indicates strong interaction with Rv1636 protein. | researchgate.netnih.gov |
| Key Interacting Residue | VAL60 | Shared with the ATP binding site, suggesting competitive inhibition. | nih.govmdpi.com |
| Complex Stability | Stable in Molecular Dynamics Simulation | Confirms a firm and lasting interaction between β-amyrin and Rv1636. | researchgate.netnih.gov |
Inhibition of ATPase Activity of Target Proteins
Building on the in silico predictions, in vitro enzymatic assays have confirmed that β-amyrin effectively inhibits the ATPase activity of the Rv1636 protein. researchgate.netnih.govmdpi.com The addition of β-amyrin to the reaction mixture resulted in a concentration-dependent disruption of Rv1636's ability to hydrolyze ATP. researchgate.netmdpi.com This inhibition of ATPase activity is a direct functional consequence of β-amyrin binding to the protein, likely at or near the ATP binding site as suggested by docking studies. nih.govmdpi.com By disrupting this enzymatic function, β-amyrin compromises a key energy-dependent process that the mycobacterium relies on to cope with stress, potentially rendering it more vulnerable. nih.govmdpi.com
Structural Modifications of Proteins Upon β-Amyrene Binding (e.g., Circular Dichroism Spectroscopy)
The binding of β-amyrin to Rv1636 induces noticeable changes in the protein's secondary structure. These structural modifications have been observed using circular dichroism (CD) spectroscopy. researchgate.netmdpi.com The far-UV CD spectra of Rv1636 in the presence of increasing concentrations of β-amyrin (from 10 to 400 µM) revealed distinct structural alterations. mdpi.com Specifically, at lower concentrations, the presence of β-amyrin led to an increase in the alpha-helical content of the protein. mdpi.com However, at a higher concentration of 400 µM, a more drastic change in the protein's structure was observed. mdpi.com This structural deformation is another contributing factor to the observed decrease in the protein's ATPase activity. mdpi.com
Thermodynamics of Protein-Ligand Complex Formation
Isothermal titration calorimetry (ITC) has been employed to quantify the thermodynamic parameters of the interaction between β-amyrin and Rv1636. researchgate.netmdpi.com ITC experiments measure the heat released or absorbed during the binding event, providing direct evidence of the interaction and elucidating its thermodynamic drivers. mdpi.com The results from these studies indicated a spontaneous binding process between β-amyrin and Rv1636. researchgate.netmdpi.com This confirms that the formation of the Rv1636-β-amyrin complex is thermodynamically favorable, leading to a stable complex. researchgate.netmdpi.com
Antidepressant-like Mechanisms (In Silico/In Vitro Neural Models)
The potential antidepressant-like effects of β-amyrin and its derivatives have been explored through various studies. Research on beta-amyrin palmitate, a derivative of β-amyrin, suggests a mechanism of action involving the noradrenergic system. Studies using mouse brain synaptosomes indicated that beta-amyrin palmitate can cause the release of norepinephrine (B1679862) from newly synthesized pools, thereby activating noradrenergic activity. nih.gov This is significant as noradrenergic pathways are known to be involved in the pathophysiology of depression.
Further supporting a role for the noradrenergic system, a study on a mixture of α- and β-amyrin demonstrated antidepressant-like effects that were blocked by reserpine, a drug that depletes biogenic amines, suggesting the involvement of these neurotransmitters. nih.gov
In the context of neural models related to neurodegenerative diseases, β-amyrin has shown promise. It has been found to ameliorate amyloid β (Aβ)-induced impairment of long-term potentiation (LTP) in mouse hippocampal tissues. nih.gov Furthermore, in a mouse model of Alzheimer's disease, β-amyrin treatment was able to improve neurogenesis impairments in the hippocampus that were induced by Aβ. researchgate.netnih.gov This suggests a neuroprotective or restorative effect on neural cells. researchgate.netnih.gov
An in silico study further explored the antidepressant potential of β-amyrin, alongside in vivo studies in mice and zebrafish, indicating ongoing research into its specific molecular interactions within the central nervous system. researchgate.net
Mechanistic Insights into Biological Activities of Beta Amyrene Beta Amyrin
This section delves into the molecular mechanisms underlying the biological effects of beta-amyrin (B1666858), as observed in controlled laboratory settings using in vitro (cell-based) and ex vivo (tissue-based) models.
Comparative Phytochemical Analysis and Ecological Significance
Distribution of β-Amyrene Across Plant Species and Families
Pentacyclic triterpenes, including β-amyrene, are found ubiquitously throughout the plant kingdom, present in various forms such as free aglycones or in conjugated forms nih.gov, ub.edu. They are commonly isolated from plant materials like leaves, bark, wood, and resins nih.gov. β-Amyrene is a characteristic component of the oleo-resin obtained from several species of the Bursera and Protium genera within the Burseraceae family nih.gov, mdpi.com. Notable examples include Protium strumosum and Protium tenuifolium, which contain high concentrations of β-amyrene nih.gov.
The Leguminosae (Fabaceae) family is another significant source, with β-amyrene identified in species such as Cicer arietinum, Pisum sativum, Lotus corniculatus, and Lotus japonicus nih.gov, ub.edu, frontiersin.org. The Celastraceae family also harbors β-amyrene, prominently in Celastrus hindsii and other species of the Gymnosporia genus ub.edu, nih.gov, researchgate.net. Other plant families and species where β-amyrene has been reported include:
Melastomataceae: Tibouchina stenocarpa nih.gov.
Euphorbiaceae: Maesobotrya barteri hilarispublisher.com.
Moraceae: Ficus carica (latex and bark) and Ficus cordata (bark) nih.gov.
Myrtaceae: Byrsonima crassa, Byrsonima crassifolia, and Byrsonima fagifolia nih.gov, ub.edu.
Rutaceae: Citrus species researchgate.net.
Betulaceae: Betula alba ub.edu.
Asteraceae: Calendula officinalis oup.com, ub.edu, researchgate.net.
Solanaceae: Solanum lycopersicum ub.edu, nih.gov.
Oleaceae: Olea europaea ub.edu.
Rhizophoraceae: Bruguiera gymnorrhiza and Rhizophora stylosa nih.gov, ebi.ac.uk.
Apocynaceae: Calotropis procera nih.gov.
Canarium genus: Canarium odontophyllum and Canarium tramdenum pnas.org, biomedpharmajournal.org.
Other notable sources: Nelumbo nucifera (lotus bee pollen) nih.gov, pnas.org, Amphipterygium adstringens nih.gov, Ardisia elliptica nih.gov, ub.edu, researchgate.net, Tylophora indica nih.gov, Premna latifolia phcogres.com, Kalanchoe pinnata philarchive.org, and Arabidopsis thaliana nih.gov, pnas.org, frontiersin.org, nih.gov.
Interestingly, β-amyrene has also been identified as a metabolite in the fungus Aspergillus nidulans nih.gov, ebi.ac.uk.
Quantitative Analysis of β-Amyrene in Different Plant Organs and Extracts
Quantitative analyses reveal varying concentrations of β-amyrene across different plant parts and extracts, often dependent on the species and extraction methodology.
| Plant Species | Plant Part/Extract Type | β-Amyrene Content | Reference(s) |
| Protium strumosum | Resin | 64% | nih.gov |
| Protium tenuifolium | Resin | 66.7% | nih.gov |
| Amphipterygium adstringens | Bark | 2.4 g/kg | nih.gov |
| Byrsonima crassa | Bark | 1.3 g/kg | nih.gov |
| Ficus carica | Latex | 1.2 g/kg | nih.gov |
| Eucalyptus globulus | Biomass residues | 326 mg/kg | nih.gov |
| Ficus cordata | Root bark | 20 mg/kg | nih.gov |
| Ficus cordata | Steam bark | 200 mg/kg | nih.gov |
| Nelumbo nucifera | Bee pollen | 3 g/kg | nih.gov |
| Celastrus hindsii | Leaves | 3.27 g/kg DW | ub.edu, nih.gov |
| Arabidopsis thaliana (gl1) | Adaxial leaf wax | 0.015 ± 0.006 μg cm⁻² (2%) | nih.gov, researchgate.net |
| Arabidopsis thaliana (LUP4) | Adaxial leaf wax | 0.005 ± 0.001 μg cm⁻² (0.8%) | nih.gov, researchgate.net |
| Canarium odontophyllum | Stem bark (acetone ext.) | 4.6159% | biomedpharmajournal.org |
| Premna latifolia | Methanol (B129727) extract | 2.27% | phcogres.com |
| Bauhinia racemosa | Flower buds | 0.070-0.075% | researchgate.net |
| Protium heptaphyllum | Resin (AMCE) | 38% (β-amyrin) | mdpi.com |
| Protium heptaphyllum | Resin (ATCE) | 9.5% (β-amyrin) | mdpi.com |
Co-occurrence with Other Triterpenoids (e.g., α-Amyrin, Oleanolic Acid) and Their Ratios
β-Amyrene frequently co-occurs with its isomer, α-amyrene, in various plant species, often forming a mixture that is challenging to separate using conventional chromatographic techniques ub.edu, researchgate.net, pnas.org, mdpi.com, wikipedia.org. These amyrins are precursors to other significant triterpenoids, namely oleanolic acid (derived from β-amyrene) and ursolic acid (derived from α-amyrene) mdpi.com, rsc.org, wikipedia.org.
| Plant Species | Co-occurring Triterpenoids | Ratio (α:β-Amyrin) | Reference(s) |
| Celastrus hindsii | α-Amyrin, β-Amyrin | 2.29:1 | ub.edu, nih.gov |
| Protium heptaphyllum | α-Amyrin, β-Amyrin, α-Amyron, β-Amyron, Maniladiol, Brein | 55:38 (AMCE), 12:9.5 (ATCE) | mdpi.com |
| Barbarea vulgaris | α-Amyrin, β-Amyrin (via LUP5 enzymes) | 6.5 (G-type), 0.6 (P-type) | oup.com, nih.gov |
| Canarium odontophyllum | α-Amyrin, β-Amyrin, β-sitosterol | 16.66:4.62 | biomedpharmajournal.org |
| Premna latifolia | α-Amyrin, β-Amyrin, Squalene (B77637), γ-Sitosterol, Lupeol, Ursolic aldehyde, Betulin, γ-Sitostenone | ~1:1 | phcogres.com |
| Byrsonima crassifolia | β-Amyrin, Betulin, Betulinic acid, Oleanolic acid, Quercetin, Epicatechin, Gallic acid, β-sitosterol | Not specified | nih.gov |
Amyrins and their derivatives, such as oleanolic and ursolic acids, are often found in epicuticular waxes and play roles in plant defense and water retention mdpi.com.
Ecological Roles of β-Amyrene in Plant-Environment Interactions
β-Amyrene plays several crucial roles in plant survival and interaction with its environment, extending beyond its role as a simple metabolite.
Cuticular Wax Composition and Water Barrier: β-Amyrene is a component of plant cuticular waxes, found within the intracuticular wax layer nih.gov, researchgate.net, royalsocietypublishing.org. In Arabidopsis thaliana, its accumulation within the intracuticular wax was found to negatively affect the water barrier effectiveness of this layer nih.gov, researchgate.net. However, amyrins in general can act as nanofillers in the cuticle, reducing cutin mobility and contributing to the mechanical strength of the cuticle royalsocietypublishing.org. Triterpenes in stems also help protect plants against dehydration researchgate.net.
Plant Defense Mechanisms: Triterpenoids, including amyrins, are synthesized and stored by plants as a defense against microbial pathogens, insects, and herbivores researchgate.net. β-Amyrene itself has demonstrated antifeedant activity against certain insect larvae, such as Spodoptera litura, potentially increasing larval duration and mortality mpg.de. Furthermore, β-amyrene serves as a precursor for more complex triterpenoid (B12794562) saponins (B1172615) that act as potent insect feeding deterrents and possess insecticidal properties frontiersin.org, researchgate.net, nih.gov. In oat, β-amyrene is a precursor to the antifungal saponin (B1150181) avenacin A-1, contributing to protection against soil-borne diseases frontiersin.org.
Root Development: β-Amyrene has been implicated in regulating root development. In oat (Avena strigosa), mutations affecting β-amyrene metabolism lead to a "superhairy" root phenotype, indicating a role in root epidermal cell patterning pnas.org, frontiersin.org. Similarly, β-amyrene influences root development in Lotus japonicus frontiersin.org. Triterpenes in general can promote root growth by protecting the root cap researchgate.net.
Drought Tolerance: Certain triterpenoids, including α-amyrene, β-amyrene, and simiarenol, have been suggested to contribute to the exceptional drought tolerance observed in grain crops like Sorghum bicolor researchgate.net.
Compound List:
β-Amyrene (β-Amyrin)
α-Amyrene (α-Amyrin)
δ-Amyrene (δ-Amyrin)
Ursolic Acid (UA)
Oleanolic Acid (OA)
Lupeol
Simiarenol
Betulin
Betulinic Acid
Friedelane
Maniladiol
Brein
Squalene
Lanosterol
Stigmasterol
γ-Sitosterol
β-Sitosterol
Ursolic aldehyde
γ-Sitostenone
Erythrina caffra isoflavonoids
Taraxerol
Bryophollone
Maslinic Acid
Hederagenin glycosides
Avenacin A-1
Glycyrrhizin
Calotropin
Calactin
Cardiotonic steroids (Cardenolides)
Flavonoids
Phenolic acids
Alkaloids
Anthocyanins
Bufadienolides
Organic acids
Fatty acids
Sterols
Acylated triterpenoids
Quassinoids
Chemical Synthesis and Derivatization Studies
Total Synthesis Approaches to β-Amyrene
The total synthesis of β-amyrene, a complex pentacyclic triterpenoid (B12794562), represents a significant challenge in organic chemistry. The first total synthesis was accomplished by E.J. Corey and his group, a landmark achievement that has been followed by other innovative approaches. acs.org
One notable strategy involves a biomimetic approach, mimicking the natural cyclization of squalene (B77637). acs.org This involves the carefully controlled acid-catalyzed cyclization of a polyene precursor. For instance, a polyolefin substrate containing a fluorine atom as a cation-stabilizing auxiliary can be cyclized to form the core pentacyclic structure. documentsdelivered.com This fluorinated intermediate possesses six of the eight chiral centers found in β-amyrene. Subsequent chemical transformations are then required to remove the fluorine, introduce the characteristic double bond, and establish the final stereochemistry of the molecule. documentsdelivered.com
Another elegant approach developed by Corey's group involves a highly convergent and enantioselective route. acs.org This strategy begins with smaller, chiral building blocks that are assembled to create a tetraene intermediate. This intermediate is then subjected to a cascade of reactions that efficiently construct the five-ring system of the β-amyrin family. acs.org This method is notable for its efficiency and control over stereochemistry, providing access to not only β-amyrene but also other related pentacyclic triterpenes like oleanolic acid and erythrodiol from a common precursor. acs.org
Key strategies in the total synthesis of β-amyrene often rely on powerful carbon-carbon bond-forming reactions and methodologies that allow for the precise construction of multiple stereocenters. These include:
Polyene cyclizations: Inspired by the biosynthetic pathway, these reactions involve the folding and cyclization of a linear polyene chain to form the polycyclic core. acs.orgnih.gov The success of these cyclizations often depends on the strategic placement of functional groups that can initiate and guide the cascade.
Diels-Alder reactions: This powerful cycloaddition reaction can be employed to construct key ring systems within the β-amyrene framework.
Aldol and related condensations: These are fundamental reactions for building the carbon skeleton and introducing key functional groups.
The various total synthesis approaches are summarized in the table below.
| Approach | Key Strategy | Precursor | Significance |
| E.J. Corey (1993) | Enantioselective synthesis from a common intermediate | Acylsilane, 2-propenyllithium, and cyclohexenylmethyl bromide | First total synthesis, providing access to multiple β-amyrin family members. acs.orgacs.org |
| Biomimetic Polyene Cyclization | Fluorine-assisted cation-stabilizing cyclization | Polyolefin with a fluorine auxiliary | Mimics natural biosynthesis and provides a high degree of stereocontrol. documentsdelivered.com |
| Van Tamelen | Biogenetic-type synthesis | Not specified | Explored the feasibility of mimicking the natural squalene cyclization process in the lab. acs.org |
Partial Synthesis from Accessible Triterpenoids (e.g., Oleanolic Acid)
The primary structural difference between oleanolic acid and β-amyrene is the presence of a carboxylic acid group at the C-17 position in oleanolic acid, whereas β-amyrene has a methyl group. Therefore, the key transformation in the partial synthesis is the reduction of this carboxylic acid.
A common and effective method involves a two-step process:
Reduction of the carboxylic acid to a primary alcohol: This is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Deoxygenation of the primary alcohol: The resulting hydroxyl group is then removed. This can be accomplished through various methods, including conversion to a good leaving group (e.g., a tosylate or mesylate) followed by reduction, or through a Barton-McCombie deoxygenation.
Reduction of the carboxylic acid of oleanolic acid with lithium aluminum hydride to afford the corresponding diol.
Selective iodination of the primary hydroxyl group.
Reduction of the resulting iodide with zinc powder to yield β-amyrene. documentsdelivered.com
This partial synthesis approach offers a more practical and cost-effective route to β-amyrene for research purposes compared to total synthesis.
Scalable Synthesis Methodologies for Research Purposes
The demand for significant quantities of β-amyrene for extensive biological evaluation and derivatization studies has driven the development of scalable synthesis methodologies. While total synthesis is generally not amenable to large-scale production, partial synthesis from readily available precursors is well-suited for this purpose.
The aforementioned conversion of oleanolic acid to β-amyrene has been optimized for scalability. documentsdelivered.com The key features of a scalable synthesis are:
Use of inexpensive and readily available starting materials: Oleanolic acid is an ideal precursor as it can be isolated in large quantities from various plant sources.
Simple and robust procedures: The reactions should be easy to perform and tolerant of minor variations in reaction conditions, making them suitable for larger-scale operations.
Facile purification: The desired product should be easily separable from byproducts and unreacted starting materials, preferably through crystallization to avoid tedious and costly chromatography.
The optimized partial synthesis of β-amyrene from oleanolic acid meets these criteria, allowing for the preparation of gram-scale quantities of the target compound, thus enabling further research into its biological activities and the development of novel derivatives. documentsdelivered.com
Synthesis of β-Amyrene Derivatives and Analogues
To explore and enhance the biological activities of β-amyrene, numerous derivatives and analogues have been synthesized. These modifications typically target the hydroxyl group at the C-3 position, as it is a readily accessible site for chemical manipulation.
Common derivatization strategies include:
Esterification: The C-3 hydroxyl group can be acylated with various acid chlorides or anhydrides to produce a range of ester derivatives. nih.gov This allows for the introduction of different alkyl or aryl groups, which can modulate the lipophilicity and other physicochemical properties of the molecule. For example, propionate, hexanoate, and octanoate esters of β-amyrin have been synthesized and evaluated for their biological activities. nih.gov
Oxidation: The C-3 hydroxyl group can be oxidized to a ketone, yielding β-amyrenone. This transformation can be achieved using reagents such as pyridinium chlorochromate (PCC) or tert-butyl chromate. researchgate.net The resulting ketone can then serve as a handle for further modifications, such as the introduction of nitrogen-containing moieties.
Synthesis of Nitrogen-Containing Derivatives: The β-amyrene scaffold can be modified to include nitrogen atoms, which can introduce new biological activities. For instance, α-aminoacetyl esters have been synthesized by reacting 3-bromoacetyl-α,β-amyrin esters with various amines. scielo.br
The following table summarizes some of the synthesized β-amyrene derivatives and the methods used for their preparation.
| Derivative Type | Modification Site | Reagents and Conditions | Resulting Compound |
| Esters | C-3 Hydroxyl | Acyl chlorides or anhydrides | 3-O-acyl-β-amyrins (e.g., propionate, hexanoate, octanoate) nih.gov |
| Ketone | C-3 Hydroxyl | Pyridinium chlorochromate (PCC) or tert-butyl chromate | β-Amyrenone researchgate.net |
| Amino-esters | C-3 Hydroxyl | Bromoacetyl bromide followed by various amines | α-Aminoacetyl-β-amyrin esters scielo.br |
Structure-Activity Relationship (SAR) Studies of β-Amyrene Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For β-amyrene, SAR studies have primarily focused on derivatives modified at the C-3 position to identify key structural features that contribute to their therapeutic effects.
Antinociceptive Activity:
Studies on a series of 3-O-acyl derivatives of a mixture of α- and β-amyrin have provided valuable insights into the SAR for their antinociceptive (pain-relieving) effects. It was found that the length of the acyl chain at the C-3 position plays a significant role in the activity.
The propionate, hexanoate, and octanoate esters were identified as the most active compounds in the series. nih.gov
The octanoate derivative , in particular, showed potent activity when administered orally, suggesting that increasing the lipophilicity of the molecule can enhance its bioavailability and efficacy. nih.gov
These findings suggest that a moderately long alkyl chain at the C-3 position is optimal for antinociceptive activity.
Anticancer Activity:
SAR studies have also been conducted on β-amyrene derivatives to evaluate their potential as anticancer agents.
Aminoacetyl derivatives of a mixture of α- and β-amyrin have been synthesized and tested against various human cancer cell lines. scielo.br
The diethylamine and imidazole derivatives displayed the most potent cytotoxic activity, particularly against human acute promyelocytic leukemia (HL-60) cells. scielo.br
This indicates that the introduction of specific nitrogen-containing functionalities at the C-3 position can significantly enhance the anticancer properties of the β-amyrene scaffold.
The table below provides a summary of the SAR findings for β-amyrene derivatives.
| Derivative Class | Structural Modification | Effect on Biological Activity | Key Finding |
| 3-O-Acyl Esters | Variation of acyl chain length | Modulation of antinociceptive activity | Moderate chain length (e.g., octanoate) enhances activity, possibly by increasing lipophilicity and bioavailability. nih.gov |
| Amino-esters | Introduction of different amine moieties | Enhancement of cytotoxic activity against cancer cells | Diethylamine and imidazole functionalities at the C-3 position significantly increase anticancer potency. scielo.br |
Q & A
Q. How can peer reviewers assess the validity of novel β-Amyrene derivatives’ structural claims?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
